N-(3-bromopropyl)acetamide
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Overview
Description
N-(3-Bromopropyl)acetamide is an organic compound with the molecular formula C5H10BrNO It is a derivative of acetamide, where the hydrogen atom on the nitrogen is replaced by a 3-bromopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(3-Bromopropyl)acetamide can be synthesized through the reaction of acetamide with 3-bromopropylamine. The reaction typically involves the use of a base such as potassium carbonate in a solvent like dichloromethane at room temperature. The reaction proceeds via nucleophilic substitution, where the amine group of 3-bromopropylamine attacks the carbonyl carbon of acetamide, leading to the formation of this compound .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: N-(3-Bromopropyl)acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as thiols, amines, or alkoxides, leading to the formation of new compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.
Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to form acetic acid and 3-bromopropylamine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium thiolate, sodium alkoxide, or primary amines in solvents like ethanol or dichloromethane.
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Nucleophilic Substitution: Thiol derivatives, amine derivatives, and ether derivatives.
Oxidation: N-oxides.
Reduction: Amines.
Hydrolysis: Acetic acid and 3-bromopropylamine.
Scientific Research Applications
N-(3-Bromopropyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-bromopropyl)acetamide involves its ability to act as an alkylating agent. The bromine atom in the compound can be displaced by nucleophiles, leading to the formation of covalent bonds with various molecular targets. This property makes it useful in modifying biomolecules and synthesizing new compounds. The specific molecular targets and pathways involved depend on the context of its use, such as in drug development or chemical synthesis .
Comparison with Similar Compounds
N-(3-Bromopropyl)acetamide can be compared with other similar compounds, such as:
N-(2-Bromoethyl)acetamide: Similar structure but with a shorter alkyl chain.
N-(4-Bromobutyl)acetamide: Similar structure but with a longer alkyl chain.
N-(3-Chloropropyl)acetamide: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: this compound is unique due to its specific alkyl chain length and the presence of a bromine atom, which influences its reactivity and applications. The bromine atom makes it a more reactive alkylating agent compared to its chlorine counterpart .
Properties
IUPAC Name |
N-(3-bromopropyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrNO/c1-5(8)7-4-2-3-6/h2-4H2,1H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSOQVJIKIEVKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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